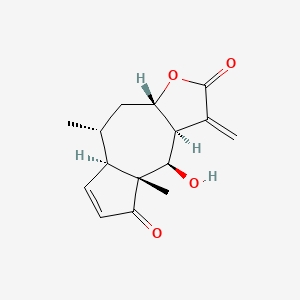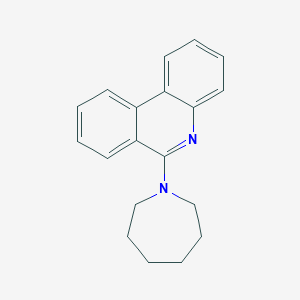
6-(1-Azepanyl)phenanthridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(1-azepanyl)phenanthridine is a member of phenanthridines.
Wissenschaftliche Forschungsanwendungen
DNA Binding and Bioorganic Chemistry
Phenanthridine derivatives, including 6-(1-Azepanyl)phenanthridine, have been extensively studied for their efficient DNA binding capabilities. Since the discovery of DNA structure in the 1960s, these derivatives have been recognized for their DNA intercalative binding. They have been utilized as DNA- and RNA-fluorescent markers, such as ethidium bromide, and as probes for cell viability like propidium iodide. Recent studies have refocused on phenanthridine alkaloids and their antiparasitic/antitumor properties (Tumir, Radić Stojković, & Piantanida, 2014).
Synthesis and Chemical Applications
A range of studies have explored the synthesis of phenanthridine derivatives using various methods. For instance, a visible-light-catalyzed cyclization method was developed for synthesizing 6-aryl substituted phenanthridines under oxidant-free and transition-metal-free conditions (Gu et al., 2014). Another approach involved the palladium-catalyzed Suzuki–Miyaura reaction followed by intramolecular aza-Michael addition, applicable to a wide range of substituted phenanthridines (Xiao-bo et al., 2014).
Antimicrobial and Anticancer Activity
Research has also been conducted on the antimicrobial and anticancer properties of phenanthridine derivatives. A study synthesized 38 novel phenanthridines as analogs of benzo[c]phenanthridine alkaloids, which exhibited high antibacterial activity against certain bacteria and cytotoxicity against cancer cell lines (Lasák et al., 2018).
Liquid Crystal Technology
Phenanthridine derivatives have also found applications in the field of liquid crystals. A novel liquid crystalline phenanthridine derivative was synthesized and shown to have a strong ability to bind with DNA, with potential applications in this technology (Vadivel et al., 2021).
Eigenschaften
Produktname |
6-(1-Azepanyl)phenanthridine |
|---|---|
Molekularformel |
C19H20N2 |
Molekulargewicht |
276.4 g/mol |
IUPAC-Name |
6-(azepan-1-yl)phenanthridine |
InChI |
InChI=1S/C19H20N2/c1-2-8-14-21(13-7-1)19-17-11-4-3-9-15(17)16-10-5-6-12-18(16)20-19/h3-6,9-12H,1-2,7-8,13-14H2 |
InChI-Schlüssel |
KWRPLALZCYOWQM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCN(CC1)C2=NC3=CC=CC=C3C4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



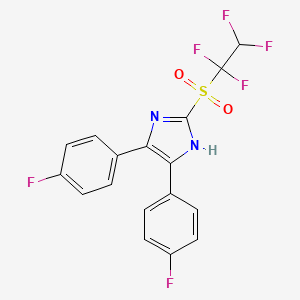
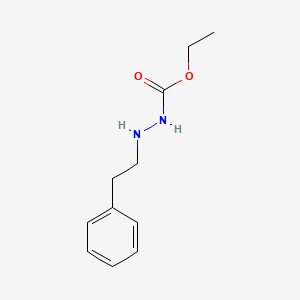
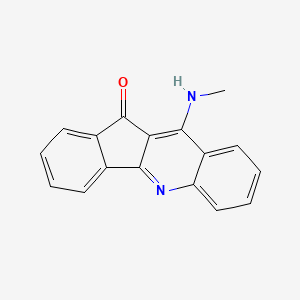
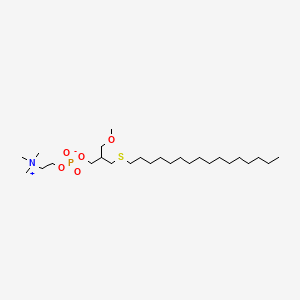
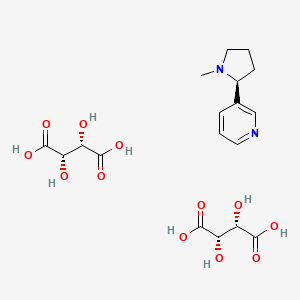

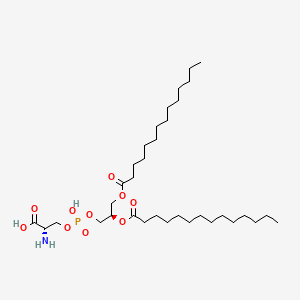
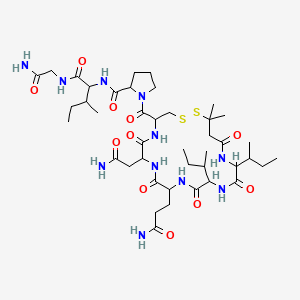
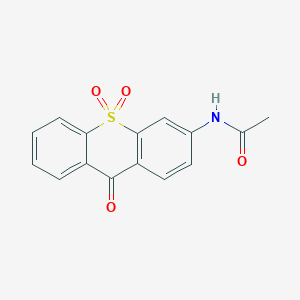
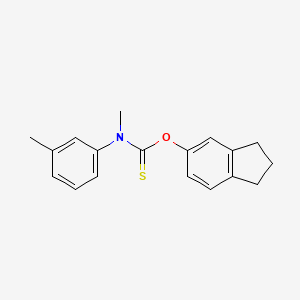
![3-[(2'-Phenyl-2,4'-bithiazole-4-yl)carbonylamino]propyldimethylsulfonium](/img/structure/B1221586.png)

![(4R,7R,8R,10R,13R,14R,17R)-3,4,6,7-tetrahydroxy-17-[1-[(4S)-6-hydroxy-4-propan-2-yloxan-2-yl]ethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,16,17-tetradecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B1221588.png)
